An In-depth Technical Guide to 6-ethynylpyridine-3-acetic acid methyl ester: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-ethynylpyridine-3-acetic acid methyl ester: Synthesis, Properties, and Potential Applications
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene, allowing them to act as bioisosteres.[3][] The introduction of an ethynyl group, a versatile functional handle, further enhances the molecular complexity and potential for biological activity. This guide provides a comprehensive technical overview of a novel compound, 6-ethynylpyridine-3-acetic acid methyl ester, a molecule poised for significant interest in drug discovery and chemical biology. Due to its novelty, this document synthesizes information from related compounds and established chemical principles to present a predictive yet robust profile.
This whitepaper will detail a proposed synthetic route, predict the physicochemical and spectroscopic properties, and explore the potential applications of this promising molecule for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The core structure of 6-ethynylpyridine-3-acetic acid methyl ester features a pyridine ring substituted at the 6-position with a terminal alkyne and at the 3-position with a methyl acetate group. This unique arrangement of functional groups imparts specific properties that are advantageous for drug design.
Caption: Chemical structure of 6-ethynylpyridine-3-acetic acid methyl ester.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₉NO₂ | Based on atom count from the chemical structure. |
| Molecular Weight | 175.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid | Pyridine derivatives are often crystalline solids at room temperature.[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water. | The pyridine nitrogen and ester group may provide some water solubility, but the overall structure is largely nonpolar.[1] |
| pKa (of pyridine nitrogen) | ~3-4 | The electron-withdrawing nature of the ethynyl and ester groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.25).[3] |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 6-ethynylpyridine-3-acetic acid methyl ester involves a two-step process starting from a commercially available halogenated pyridine derivative. This pathway leverages a well-established esterification reaction followed by a robust Sonogashira cross-coupling reaction.[5][6]
Caption: Proposed two-step synthesis of the target compound.
Step 1: Esterification of 6-chloropyridine-3-acetic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer esterification is proposed due to its simplicity and efficiency.
Protocol:
-
To a solution of 6-chloropyridine-3-acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.[7][8]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.[10]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. Using methanol as the solvent drives the equilibrium towards the product side.[9]
Step 2: Sonogashira Coupling
The crucial carbon-carbon bond formation to introduce the ethynyl group is achieved via a Sonogashira coupling reaction. This palladium- and copper-catalyzed reaction is highly reliable for coupling terminal alkynes with aryl halides.[5][11]
Protocol:
-
In a reaction vessel, combine 6-chloropyridine-3-acetic acid methyl ester, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in an appropriate solvent like triethylamine or a mixture of THF and triethylamine.[12]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add trimethylsilylacetylene to the reaction mixture. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne.
-
Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The TMS protecting group can be removed by treating the crude product with a mild base like potassium carbonate in methanol.
-
Purify the final product by column chromatography.
Causality: The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper co-catalyst activates the alkyne. The base is crucial for deprotonating the alkyne and neutralizing the hydrohalic acid formed during the reaction.[6]
Spectroscopic Analysis (Predicted)
The structural elucidation of 6-ethynylpyridine-3-acetic acid methyl ester would rely on a combination of spectroscopic techniques. The following are predicted spectra based on the proposed structure.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Pyridine H (position 2) | ~8.5 | d | ~2.0 | Deshielded due to proximity to the electronegative nitrogen and the ethynyl group. |
| Pyridine H (position 4) | ~7.8 | dd | ~8.0, 2.0 | Coupled to both adjacent pyridine protons. |
| Pyridine H (position 5) | ~7.4 | d | ~8.0 | Shielded relative to the other pyridine protons. |
| Methylene (-CH₂-) | ~3.8 | s | - | Singlet due to no adjacent protons. |
| Methyl (-OCH₃) | ~3.7 | s | - | Typical chemical shift for a methyl ester. |
| Acetylenic (-C≡CH) | ~3.2 | s | - | Characteristic chemical shift for a terminal alkyne proton. |
Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions.[13][14]
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C=O) | ~170 | Typical for an ester carbonyl. |
| Pyridine C (positions 2, 6) | ~150, ~140 | Deshielded due to the nitrogen atom and substituents. |
| Pyridine C (positions 3, 4, 5) | ~120-135 | Aromatic region. |
| Acetylenic (C≡CH) | ~80, ~78 | Characteristic shifts for a terminal alkyne. |
| Methyl (-OCH₃) | ~52 | Typical for a methyl ester. |
| Methylene (-CH₂) | ~40 | Aliphatic region. |
Note: These are approximate values and serve as a guide for spectral interpretation.[15]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| C≡C-H stretch (terminal alkyne) | ~3300 | Strong, sharp | Diagnostic for a terminal alkyne.[16][17] |
| C-H stretch (aromatic) | ~3100-3000 | Medium | Typical for aromatic C-H bonds.[18] |
| C-H stretch (aliphatic) | ~2950-2850 | Medium | From the methylene and methyl groups.[16] |
| C≡C stretch | ~2150 | Weak to medium, sharp | Characteristic of a terminal alkyne.[19] |
| C=O stretch (ester) | ~1735 | Strong | Diagnostic for a saturated ester carbonyl group.[16][18] |
| C=C and C=N stretch (aromatic) | ~1600-1450 | Medium to strong | From the pyridine ring.[18] |
| C-O stretch (ester) | ~1300-1000 | Strong | Two bands are expected for the C-O single bonds of the ester.[19] |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 175.
Table 5: Predicted Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment | Justification |
| 175 | [C₁₀H₉NO₂]⁺ | Molecular ion (M⁺). |
| 144 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester.[20][21] |
| 116 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group.[22] |
| 90 | [C₆H₄N]⁺ | Fragmentation of the side chain. |
Potential Applications in Drug Discovery
The unique structural features of 6-ethynylpyridine-3-acetic acid methyl ester make it a highly attractive building block for the synthesis of novel therapeutic agents. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][][23][24]
The terminal alkyne functionality is particularly valuable as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily form triazole-linked conjugates. This allows for the rapid generation of compound libraries for high-throughput screening.
Furthermore, the ethynyl group itself can be a key pharmacophoric element, interacting with biological targets. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity.[1] The methyl acetate group provides a handle for further chemical modification or can contribute to the overall pharmacokinetic profile of a drug candidate.
Conclusion
While direct experimental data for 6-ethynylpyridine-3-acetic acid methyl ester is not yet widely available, this in-depth guide provides a robust, predictive framework for its synthesis, characterization, and potential utility. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a solid foundation for the identification and characterization of this novel compound. Given the proven importance of both pyridine and ethynyl moieties in medicinal chemistry, 6-ethynylpyridine-3-acetic acid methyl ester represents a promising and versatile platform for the development of new therapeutics. Further investigation into its synthesis and biological evaluation is highly warranted.
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